molecular formula C8H10O2 B100944 Octa-3,5-diyne-1,8-diol CAS No. 15808-23-8

Octa-3,5-diyne-1,8-diol

Cat. No. B100944
CAS RN: 15808-23-8
M. Wt: 138.16 g/mol
InChI Key: FGTGRNYBZPTINT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of octa-substituted compounds has been a subject of interest in various research studies. In particular, the synthesis of 1,1,2,2,7,7,8,8-Octaethoxyocta-3,5-diyne has been reported as a byproduct in reactions using 3,3,4,4-tetraethoxybut-1-yne (TEB) as a starting material. A specific procedure has been developed to yield this highly functionalized diyne in excellent quantities, indicating the potential for efficient production of such compounds .

Molecular Structure Analysis

Research into the molecular and supramolecular structures of related compounds, such as 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, has been conducted using X-ray single crystal diffraction. These studies have shown that the conformation of the molecules is consistent regardless of the method of preparation or the nature of the substituents. The substituents primarily influence the packing of molecules in crystals and the types of intermolecular interactions and supramolecular structures .

Chemical Reactions Analysis

The base-catalyzed isomerization of octa-1,7-diyne has been studied, revealing the formation of non-aromatic cyclic products such as 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5-triene. This research suggests a logical scheme for the formation of these compounds, along with ethylbenzene and all the isomeric xylenes, providing insight into the chemical behavior and potential transformations of octa-substituted diynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of octa-substituted compounds can be significantly altered through halogenation, as demonstrated by the synthesis of octabromoperylene dianhydride and its diimides. Octabromination leads to easier chemical and electrochemical reduction, radical anion formation, and red-shifted optical properties. The introduction of halogen bonding in these compounds has been shown to enhance their electron-transport characteristics, which could be beneficial for semiconducting applications .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Photopolymerization : Octa-3,5-diynes have been synthesized and studied for their molecular structures and photopolymerization capabilities. For instance, diyne 3c, when exposed to UV-irradiation, undergoes a transformation to a highly-ordered polymer under topochemical control, as observed through X-ray diffraction analysis (Irngartinger & Skipinski, 2000).

  • Crystal Structures and Photophysical Properties : The synthesis of 1,8-Di(quinol-2-yl)octa-1,7-diyne and 1,8-di(Phenantren-9-yl)octa-1,7-diyne, their crystal structures, and photophysical properties have been explored. These derivatives exhibit significant differences in fluorescence quantum yields (Otero et al., 2015).

Chemical Reactions and Properties

  • Isomerization Reactions : The isomerization of substituted octa-3,5-diynes has been studied, showing that the reaction course varies significantly based on the catalyst used. This reveals insights into the chemical behavior of such compounds (Cousin & Hubert, 1972).

  • Metallation Reactions : Research has explored metallation reactions of diacetylenes, including octa-3,5-diyne, demonstrating the complex chemical interactions and formation of various derivatives through this process (Klein & Becker, 1973).

  • Antimicrobial Activity of Synthetic Derivatives : The antimicrobial activities of polyacetylenes from Bellis perennis, including structural analogues of octa-3,5-diyne, have been assessed. This study contributes to understanding the biological applications of these compounds (Avato et al., 1997).

Polymerization and Material Science

  • Solid-State Polymerization : Investigations into the solid-state polymerization of derivatives of 2,4,6-octatriyne, related to octa-3,5-diyne-1,8-diol, have led to the production of polymer single crystals, contributing to material science and engineering (Kiji et al., 1973).

Advanced Chemistry and Molecular Studies

  • Compressibility and Electronic Properties : An ab initio study on the compressibility and electronic properties of a molecular organic crystal, including octa-3,5-diyn-2,7-diol, has provided valuable insights into the physical characteristics and potential applications in electronic materials (Korabel’nikov & Fedorov, 2022).

Safety And Hazards

The safety information for Octa-3,5-diyne-1,8-diol indicates that it has a hazard statement of H302, which means it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

octa-3,5-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGRNYBZPTINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593487
Record name Octa-3,5-diyne-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octa-3,5-diyne-1,8-diol

CAS RN

15808-23-8
Record name Octa-3,5-diyne-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15808-23-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-hexadiyn-1,6-diol bis(n-butylurethane) plus 2,4-hexdiyn-1,6-diol bis(ethylurethane)
Name
2,4-hexadiyn-1,6-diol bis(n-butylurethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-hexdiyn-1,6-diol bis(ethylurethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SI Tirkasheva, OE Ziyadullaev, VM Muzalevskiy… - Molbank, 2022 - mdpi.com
The protocol, 3-methyldec-1-yn-3-ol (1a) was chosen to perform the dimerization process. The optimal conditions for synthesis of 8,13-dimethylicosa-9,11-diyne-8,13 (2a) with high …
Number of citations: 4 www.mdpi.com
S Kim, K Lee, D Seomoon… - Advanced Synthesis & …, 2007 - Wiley Online Library
The reaction of aldehydes and ketones with an organoindium reagent generated in situ from indium and 1,6‐dibromo‐2,4‐hexadiyne in the presence of lithium iodide in tetrahydrofuran …
Number of citations: 17 onlinelibrary.wiley.com
IN Domnin, LA Remizova, GL Starova… - Russian journal of …, 2009 - Springer
3-Dipolar addition was investigated of 2-azidoethanol to diyne glycols containing primary or tertiary hydroxyethyl groups at the system of triple bonds. This reaction provided exclusively …
Number of citations: 12 link.springer.com
RC Ledsham, P Day - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
Uv and X-ray irradiation causes polymerization of amino-diacetylene cations R1NH3+ and H3NR2NH32+ where R1= ClCH2CC–CCCH2– and R2=(–CH2CO2CH2CC–)2 in the solid …
Number of citations: 11 pubs.rsc.org
K Bowden, I Heilbron, ERH Jones… - Journal of the Chemical …, 1947 - pubs.rsc.org
Contrary to the experiences of earlier workers it has now been found that the coupling of ethynylcarbinols to diacetylenic glycols, by aerial oxidation in the presence of cuprous …
Number of citations: 22 pubs.rsc.org
JB Armitage, CL Cook, N Entwistle… - Journal of the …, 1952 - pubs.rsc.org
… Moreover, the possession of this property is quite unpredictable in incidence; thus octa-3 : 5-diyne1 : 8-diol forms a photostable … (octa-3 : 5-diyne-1 : 8-diol) or during sublimation at …
Number of citations: 7 pubs.rsc.org
S Park, CW Lee, JM Kim - Organic Electronics, 2018 - Elsevier
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) has been extensively used in various fields including organic light emitting diodes, actuators, sensors, and solar …
Number of citations: 12 www.sciencedirect.com
R Fox - 2004 - search.proquest.com
This document describes the work towards the synthesis of polyacetylene glucosides isolated from nature. Theses syntheses represent the first total synthesis of the bidensyneosides (1…
Number of citations: 3 search.proquest.com
J Bassan - 2019 - search.proquest.com
Mass cytometry (MC) provides highly-multiparametric analysis of biological systems, with up to 45 parameters measurable per cell. Imaging mass cytometry (IMC) extends MC to …
Number of citations: 2 search.proquest.com
BC Zhu, XZ Jiang - Applied Organometallic Chemistry, 2007 - Wiley Online Library
CuAl–LDH has been prepared and applied, for the first time, in the homocoupling reaction of a variety of terminal alkynes at room temperature. The Cu (II) in the host layers of the …
Number of citations: 79 onlinelibrary.wiley.com

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